Methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7BrO4 and a molecular weight of 271.06 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . The resulting product is then subjected to reduction to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amino groups.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 5-nitrobenzofuran-2-carboxylate: Another benzofuran derivative with distinct chemical properties and applications.
Uniqueness
Methyl 5-bromo-3-hydroxybenzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
112104-41-3 |
---|---|
Molecular Formula |
C10H7BrO4 |
Molecular Weight |
271.06 g/mol |
IUPAC Name |
methyl 5-bromo-3-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
CVTPKEQCPDXWNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)O |
Origin of Product |
United States |
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